An In-depth Technical Guide to 1,4-Dichloro-2-butyne (CAS Number: 821-10-3)
An In-depth Technical Guide to 1,4-Dichloro-2-butyne (CAS Number: 821-10-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of 1,4-Dichloro-2-butyne, a versatile bifunctional molecule widely utilized in organic synthesis.
Physicochemical Properties
1,4-Dichloro-2-butyne is a colorless to pale yellow liquid.[1] It is a key intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals.[2]
| Property | Value | Reference(s) |
| CAS Number | 821-10-3 | [2] |
| Molecular Formula | C₄H₄Cl₂ | [2] |
| Molecular Weight | 122.98 g/mol | [2] |
| Appearance | Colorless to slight yellow liquid | [2] |
| Boiling Point | 165 - 168 °C | [2] |
| Density | 1.258 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.505 | [2] |
| Solubility | Soluble in organic solvents, relatively insoluble in water. | [2] |
Toxicological and Safety Information
1,4-Dichloro-2-butyne is classified as a hazardous substance and requires careful handling in a laboratory setting. It is toxic if swallowed and causes skin and serious eye irritation.[3] It is also noted to be a lachrymator, a substance that irritates the eyes and causes tearing.
GHS Hazard Statements:
Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray
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P264: Wash skin thoroughly after handling
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P271: Use only outdoors or in a well-ventilated area
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P280: Wear protective gloves/protective clothing/eye protection/face protection
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P302+P352: IF ON SKIN: Wash with plenty of soap and water
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P304+P340: IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Experimental Protocols
General Synthetic Approach: Chlorination of But-2-yne-1,4-diol
A common synthetic route to 1,4-dichloro-2-butyne involves the chlorination of but-2-yne-1,4-diol. This reaction is typically carried out using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃) in the presence of a base like pyridine (B92270) to neutralize the acidic byproducts.
Illustrative Experimental Protocol:
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In a well-ventilated fume hood, a solution of but-2-yne-1,4-diol in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
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The flask is cooled in an ice bath to 0 °C.
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A solution of the chlorinating agent (e.g., thionyl chloride) in the same solvent is added dropwise to the cooled solution of the diol with vigorous stirring. The addition rate should be controlled to maintain the reaction temperature below 5 °C.
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After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for several hours to ensure complete conversion.
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The reaction is then quenched by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
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The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
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The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate), and filtered.
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The solvent is removed under reduced pressure using a rotary evaporator.
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The crude 1,4-dichloro-2-butyne is then purified by vacuum distillation to yield the final product.
Note: This is a generalized protocol. The specific reaction conditions, including stoichiometry, solvent, temperature, and reaction time, should be optimized for each specific application.
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable technique for the analysis of the volatile and semi-volatile compound 1,4-dichloro-2-butyne.
General GC-MS Parameters:
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Gas Chromatograph: A standard GC system equipped with a split/splitless injector and a mass selective detector.
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Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
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Injector Temperature: 250 °C
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Oven Temperature Program:
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Initial temperature: 50 °C, hold for 2 minutes.
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Ramp: 10 °C/min to 250 °C.
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Final hold: 5 minutes at 250 °C.
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Carrier Gas: Helium at a constant flow rate of 1 mL/min.
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Mass Spectrometer:
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Scan Range: m/z 40-300.
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Source Temperature: 230 °C.
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Quadrupole Temperature: 150 °C.
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Note: These are starting parameters and should be optimized for the specific instrument and analytical requirements.
Applications in Organic Synthesis
1,4-Dichloro-2-butyne is a valuable building block in organic synthesis due to its two reactive C-Cl bonds and the central alkyne functionality.
Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via Click Chemistry
A prominent application of 1,4-dichloro-2-butyne is in the synthesis of 1,4-disubstituted 1,2,3-triazoles through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[4] The two chloro- groups can be displaced by azides, followed by a double intramolecular or two sequential intermolecular cycloaddition reactions.
General Experimental Protocol for CuAAC Reaction:
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Preparation of the Azide (B81097): The organic azide can be prepared from the corresponding organic halide and sodium azide.
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Reaction Setup: In a reaction vessel, the alkyne (1,4-dichloro-2-butyne) and the organic azide are dissolved in a suitable solvent system, often a mixture of t-butanol and water or DMF.
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Catalyst Preparation: A solution of a copper(II) salt, such as copper(II) sulfate pentahydrate (CuSO₄·5H₂O), is prepared. A reducing agent, typically sodium ascorbate (B8700270), is also prepared as a separate solution.
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Reaction Initiation: The copper(II) sulfate solution is added to the reaction mixture, followed by the portion-wise addition of the sodium ascorbate solution. The reaction is then stirred at room temperature.
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Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up and Purification: Once the reaction is complete, the product is typically extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired 1,4-disubstituted 1,2,3-triazole.
Intermediate for Pharmaceuticals and Agrochemicals
The versatile reactivity of 1,4-dichloro-2-butyne makes it a key intermediate in the synthesis of complex molecules with potential applications in the pharmaceutical and agrochemical industries.[2] It is also used in the synthesis of some antitumor agents.[4]
Visualizations
Logical Workflow for CuAAC Synthesis of 1,4-Disubstituted 1,2,3-Triazoles
Caption: A logical workflow for the synthesis of 1,4-disubstituted 1,2,3-triazoles.
